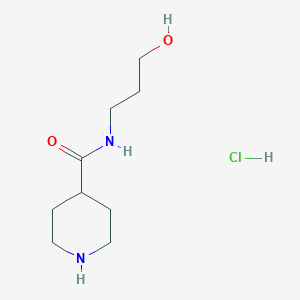

N-(3-Hydroxypropyl)-4-piperidinecarboxamide hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

N-(3-Hydroxypropyl)-4-piperidinecarboxamide hydrochloride follows systematic International Union of Pure and Applied Chemistry nomenclature conventions, with the official name being N-(3-hydroxypropyl)piperidine-4-carboxamide;hydrochloride. The compound is catalogued under multiple chemical identification systems, providing comprehensive traceability across scientific databases and commercial suppliers.

The primary Chemical Abstracts Service number for this compound is documented as both 1188263-72-0 and 1219963-73-1, with the latter appearing more frequently in recent literature. The molecular formula C₉H₁₉ClN₂O₂ represents the complete hydrochloride salt form, encompassing both the organic base and the chloride counterion. The compound carries a molecular weight of 222.71 grams per mole, calculated from the constituent atomic masses.

PubChem maintains this compound under the identifier CID 56832100, providing a standardized reference for computational chemistry applications. The Simplified Molecular Input Line Entry System notation is recorded as C1CNCCC1C(=O)NCCCO.Cl, which describes the complete molecular connectivity including the piperidine ring, carboxamide linkage, hydroxypropyl chain, and chloride ion. Additional identification codes include the MDL number MFCD13562538, facilitating cross-referencing across chemical databases.

Table 1: Systematic Chemical Identifiers

| Identifier Type | Value |

|---|---|

| IUPAC Name | N-(3-hydroxypropyl)piperidine-4-carboxamide;hydrochloride |

| Chemical Abstracts Service Number | 1188263-72-0 / 1219963-73-1 |

| PubChem Compound Identifier | 56832100 |

| Molecular Formula | C₉H₁₉ClN₂O₂ |

| Molecular Weight | 222.71 g/mol |

| MDL Number | MFCD13562538 |

| SMILES Notation | C1CNCCC1C(=O)NCCCO.Cl |

Molecular Geometry and Conformational Analysis

The molecular architecture of this compound centers around a six-membered piperidine ring system that adopts characteristic chair conformations typical of saturated heterocycles. The piperidine ring contains five carbon atoms and one nitrogen atom, with the carboxamide functional group attached at the 4-position relative to the ring nitrogen. This substitution pattern influences the overall molecular geometry and conformational preferences.

The carboxamide group extends from the piperidine ring through a planar amide linkage, characterized by partial double-bond character due to resonance stabilization between the carbonyl carbon and nitrogen atoms. The International Chemical Identifier string InChI=1S/C9H18N2O2.ClH/c12-7-1-4-11-9(13)8-2-5-10-6-3-8;/h8,10,12H,1-7H2,(H,11,13);1H provides detailed connectivity information, indicating the specific bonding patterns and hydrogen atom distributions.

The hydroxypropyl substituent introduces additional conformational flexibility through its three-carbon chain terminated by a hydroxyl group. This chain can adopt multiple rotational conformations around the carbon-carbon and carbon-nitrogen bonds, contributing to the compound's overall conformational ensemble. The hydroxyl group participates in hydrogen bonding interactions, both intramolecularly and with surrounding solvent molecules or crystalline environments.

The InChI Key KDRKQLKMWUVVRH-UHFFFAOYSA-N serves as a unique molecular identifier that encodes the complete structural information in a condensed format. The parent compound, identified as PubChem CID 3612729, represents the free base form without the hydrochloride salt. This relationship demonstrates the protonation equilibrium that occurs upon salt formation, typically involving the piperidine nitrogen as the basic site.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic parameters for this compound are not extensively documented in the available literature, the compound's solid-state properties can be inferred from related piperidine derivatives and general principles governing organic hydrochloride salts. The formation of the hydrochloride salt significantly influences the crystal packing arrangements through ionic interactions and hydrogen bonding networks.

The presence of multiple hydrogen bond donors and acceptors within the molecular structure creates opportunities for extensive intermolecular interactions in the crystalline state. The hydroxyl group on the propyl chain, the amide nitrogen and carbonyl oxygen, and the protonated piperidine nitrogen all contribute to the hydrogen bonding network that stabilizes the crystal lattice. The chloride counterion serves as a hydrogen bond acceptor, forming ionic interactions with the protonated nitrogen center.

Crystallographic studies of similar piperidine derivatives reveal typical space group preferences and unit cell parameters. The molecular packing often exhibits layered arrangements where hydrogen bonding networks extend in specific crystallographic directions. The hydroxypropyl substituent may adopt extended conformations to optimize intermolecular interactions while minimizing steric clashes between adjacent molecules.

The compound classification as a specialty material indicates its potential for forming well-ordered crystalline structures suitable for various analytical techniques. The solid-state stability and handling characteristics are enhanced by the hydrochloride salt formation, which typically improves the compound's hygroscopic properties and thermal stability compared to the free base form.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic signal patterns arising from its distinct molecular regions. The piperidine ring protons generate a complex multiplet pattern in the aliphatic region, typically appearing between 1.5 and 3.5 parts per million in proton Nuclear Magnetic Resonance spectra. The axial and equatorial protons on the piperidine ring exhibit different chemical shifts due to their distinct magnetic environments.

The carboxamide proton appears as a characteristic broad signal, often exchangeable with deuterium oxide, typically observed around 5-7 parts per million depending on the solvent system and temperature. The hydroxypropyl chain contributes distinct multiplet patterns, with the terminal hydroxyl proton showing solvent and concentration-dependent behavior. The methylene protons adjacent to the hydroxyl group appear as a triplet, while the central methylene group manifests as a quintet due to coupling with neighboring protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon of the amide group typically resonates around 170-180 parts per million, characteristic of amide functional groups. The piperidine ring carbons appear in the aliphatic region between 20-60 parts per million, with the carbon bearing the carboxamide group showing a slightly downfield shift due to the electron-withdrawing effect of the adjacent functional group.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of piperidine derivatives. The molecular ion peak appears at mass-to-charge ratio 222.71, corresponding to the complete hydrochloride salt. Common fragmentation patterns include loss of the hydroxypropyl chain, cleavage of the amide bond, and characteristic piperidine ring fragmentations. The presence of chlorine introduces isotope patterns that assist in structural confirmation.

Table 2: Expected Spectroscopic Characteristics

| Technique | Key Features | Chemical Shift/Frequency Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Piperidine ring protons | 1.5-3.5 ppm |

| ¹H Nuclear Magnetic Resonance | Carboxamide proton | 5-7 ppm |

| ¹H Nuclear Magnetic Resonance | Hydroxyl proton | 2-5 ppm (variable) |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-180 ppm |

| ¹³C Nuclear Magnetic Resonance | Aliphatic carbons | 20-60 ppm |

| Mass Spectrometry | Molecular ion | m/z 222.71 |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The amide carbonyl stretch typically appears around 1650-1680 wavenumbers, while the nitrogen-hydrogen stretch of the amide group manifests around 3200-3400 wavenumbers. The hydroxyl group contributes a broad absorption band in the 3200-3600 wavenumber region, often overlapping with the amide nitrogen-hydrogen stretch. The piperidine ring contributes various carbon-hydrogen and carbon-nitrogen stretching and bending vibrations throughout the fingerprint region below 1500 wavenumbers.

Properties

IUPAC Name |

N-(3-hydroxypropyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c12-7-1-4-11-9(13)8-2-5-10-6-3-8;/h8,10,12H,1-7H2,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRKQLKMWUVVRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-4-piperidinecarboxamide hydrochloride typically involves the reaction of 4-piperidinecarboxylic acid with 3-chloropropanol in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the carboxylic acid group of 4-piperidinecarboxylic acid, forming an ester intermediate. This intermediate is then hydrolyzed to yield the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products Formed

Oxidation: Formation of N-(3-Oxopropyl)-4-piperidinecarboxamide hydrochloride.

Reduction: Regeneration of this compound.

Substitution: Formation of N-(3-Chloropropyl)-4-piperidinecarboxamide hydrochloride.

Scientific Research Applications

Pain Management

Recent studies have indicated that compounds similar to N-(3-Hydroxypropyl)-4-piperidinecarboxamide hydrochloride exhibit dual activity on histamine H3 and sigma-1 receptors, which are implicated in pain modulation. These receptors play a critical role in the central nervous system's regulation of nociceptive pathways, suggesting potential for the compound in treating neuropathic and nociceptive pain conditions .

Neurodegenerative Diseases

The compound's interaction with histamine H3 receptors also positions it as a candidate for addressing neurodegenerative diseases such as Alzheimer’s disease and schizophrenia. By modulating neurotransmission through these receptors, it may help alleviate symptoms associated with cognitive decline and mood disorders .

Cancer Therapy

Research has highlighted the potential of piperidine derivatives in cancer therapy. This compound may exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that similar piperidine compounds showed improved cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Pain Management | Dual receptor activity demonstrated efficacy in pain models | Potential for developing new analgesics |

| Neurodegenerative Diseases | Modulation of neurotransmission improved cognitive performance in animal models | Could lead to new treatments for Alzheimer’s and schizophrenia |

| Cancer Therapy | Enhanced apoptosis in tumor cells compared to standard treatments | Promising candidate for anticancer drug development |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic effects of this compound. Key findings from SAR studies include:

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter release and receptor binding .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Key Properties |

|---|---|---|---|---|

| N-(3-Hydroxypropyl)-4-piperidinecarboxamide·HCl | C₉H₁₈ClN₂O₂ | 221.45 | 3-Hydroxypropyl | High polarity, H-bond donor |

| N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide·2HCl | C₁₁H₂₅Cl₂N₃O | 286.24 | 3-Dimethylaminopropyl | Basic, charged at physiological pH |

| N-(3-Methoxypropyl)-4-piperidinecarboxamide·HCl | C₁₀H₂₁ClN₂O₂ | 236.74 | 3-Methoxypropyl | Reduced polarity vs. hydroxy |

| N-(tert-Butyl)-4-piperidinecarboxamide·HCl | C₁₀H₂₀ClN₂O | 219.73 | tert-Butyl | Steric hindrance, lipophilic |

| Capivasertib (AZD 5363) | C₂₁H₂₅ClN₆O₂ | 428.92 | 3-Hydroxypropyl (complex structure) | Kinase inhibitor, clinical relevance |

Key Observations :

Pharmacological and Pharmacokinetic Profiles

- Solubility: Hydrochloride salts universally improve aqueous solubility. The hydroxypropyl analog’s solubility is intermediate between the highly polar dimethylamino compound and the lipophilic tert-butyl derivative .

- Metabolism : Hydroxypropyl groups may undergo glucuronidation or oxidation, whereas methoxypropyl groups are metabolically more stable .

- Activity : The hydroxypropyl group in Capivasertib () is critical for binding to the AKT kinase domain, highlighting the importance of hydrogen-bonding interactions .

Biological Activity

N-(3-Hydroxypropyl)-4-piperidinecarboxamide hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a hydroxyl group at the 3-position. Its molecular formula is CHClNO, with a molecular weight of approximately 222.71 g/mol. The synthesis typically involves the reaction of 4-piperidinecarboxylic acid with 3-chloropropanol in the presence of a base like triethylamine, leading to the formation of the desired hydrochloride salt, which enhances solubility and stability in biological systems.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within the body. Preliminary studies suggest that it may modulate neurotransmitter systems by influencing the release and binding of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions . Additionally, it may inhibit acetylcholinesterase (AChE), thereby enhancing cholinergic transmission, which is significant for cognitive improvement.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Neurological Disorders : It has been investigated for its potential effects in treating conditions such as Alzheimer's disease and other cognitive impairments due to its ability to modulate cholinergic activity .

- Antipsychotic Potential : Studies have shown that this compound may possess antipsychotic properties, making it relevant for psychopharmacological applications.

- Cancer Therapy : There is emerging evidence suggesting that piperidine derivatives can exhibit anticancer activity, though specific studies on this compound are still limited .

Research Findings

A number of studies have explored the biological activity and safety profile of this compound:

- Cytotoxicity Studies : In vitro studies have indicated that certain piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects .

- Neuropharmacological Assessments : Animal models have been used to evaluate the effects of this compound on behavior related to anxiety and depression, with preliminary results indicating potential anxiolytic properties .

- Safety and Toxicity : Toxicological assessments are crucial for understanding the safety profile of new compounds. Current research suggests that while piperidine derivatives can exhibit beneficial effects, their safety must be thoroughly evaluated through clinical trials .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Hydroxypropyl)-3-piperidinecarboxamide | Piperidine ring with a hydroxyl group | Potential differences in receptor affinity |

| N-(3-Chloropropyl)-4-piperidinecarboxamide | Chlorine substitution at 3-position | May exhibit different pharmacokinetics |

| N-(3-Oxopropyl)-4-piperidinecarboxamide | Carbonyl group instead of hydroxyl | Different biological activity profiles |

This comparison highlights how slight modifications in chemical structure can lead to significant differences in biological activity and therapeutic potential.

Q & A

Q. Critical Considerations :

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

- Optimize stoichiometry to avoid byproducts like over-alkylated species.

Basic: Which analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

Q. Critical Considerations :

- Include positive controls (e.g., MK-2206) and account for ATP competition.

- Validate selectivity using a kinase panel to exclude off-target effects .

Advanced: How can discrepancies in reported IC50 values across studies be resolved?

Methodological Answer:

Assay Standardization :

- Ensure consistent ATP concentrations (e.g., 1 mM for biochemical assays) and cell passage numbers.

- Use the same isoform-specific Akt constructs to minimize variability .

Data Normalization :

Q. Example Contradiction :

- Discrepancies may arise from differences in cell permeability or metabolic stability. Address by measuring intracellular compound levels via LC-MS .

Basic: What are the solubility properties and formulation strategies for preclinical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.